molecular formula C16H11ClFNO B3037434 6-chloro-8-fluoro-2-methyl-3-phenyl-4(1H)-quinolinone CAS No. 478041-39-3

6-chloro-8-fluoro-2-methyl-3-phenyl-4(1H)-quinolinone

Cat. No. B3037434
CAS RN: 478041-39-3
M. Wt: 287.71 g/mol
InChI Key: IUYBBAFZHKPTND-UHFFFAOYSA-N
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Description

6-Chloro-8-fluoro-2-methyl-3-phenyl-4(1H)-quinolinone (CFMPQ) is a synthetic quinolinone compound that has been studied for a variety of applications in the scientific research field. It has been studied for its potential use in a range of applications, including drug design, DNA cleavage, and cancer research.

Scientific Research Applications

Tubulin Polymerization Inhibitors

6-Chloro-8-fluoro-2-methyl-3-phenyl-4(1H)-quinolinone derivatives have been investigated for their role as tubulin polymerization inhibitors. A study synthesized fluorinated derivatives of 2-phenyl-3-hydroxy-4(1H)-quinolinone, including those with fluorine atoms on the quinolone backbone and phenyl ring. These compounds demonstrated cytotoxic activity against cancer cell lines and inhibited microtubule formation, thereby impacting mitosis progression and suggesting potential as anticancer agents (Řehulka et al., 2020).

Fluorescent Properties and Cytotoxicity

Another study explored the synthesis of Schiff bases derived from 2-phenyl-3-amino-4(1H)-quinolinone and their structural and fluorescent properties. These compounds, including a derivative with a 5-chloro substituent, displayed strong fluorescence intensity and were evaluated for cytotoxicity against human osteosarcoma and breast adenocarcinoma cell lines (Trávníček, Buchtík, & Němec, 2014).

Potential Anticancer Activity

Derivatives of 6-chloro-8-fluoro-2-methyl-3-phenyl-4(1H)-quinolinone have been synthesized and evaluated for their anticancer activity. For instance, compounds with modifications, such as mercaptoacetylhydrazono-indolinones, demonstrated cytotoxicity against a range of human tumor cell lines, indicating their potential as anticancer agents (Gürsoy & Karalı, 2003).

Synthesis and Antiproliferative Activity

A study on the synthesis of 6-(4-methyl-1-piperazinyl)-7H-indeno[2,1-c]-quinoline derivatives, including those with a 6-chloro substituent, revealed their potential as 5-HT receptor ligands. These compounds could have implications for treatments involving serotonin receptors (Anzini, Cappelli, & Vomero, 1991).

Drug Development and Pharmaceutical Research

Quinolinone derivatives, including 6-chloro-8-fluoro-2-methyl-3-phenyl-4(1H)-quinolinone, have been extensively studied in pharmaceutical research for their potential as therapeutic agents. For example, R115777, a derivative of this compound, was identified as an inhibitor of farnesyl protein transferase and showed significant antitumor effects, highlighting its potential in drug development for cancer treatment (Venet, End, & Angibaud, 2003).

properties

IUPAC Name

6-chloro-8-fluoro-2-methyl-3-phenyl-1H-quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClFNO/c1-9-14(10-5-3-2-4-6-10)16(20)12-7-11(17)8-13(18)15(12)19-9/h2-8H,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUYBBAFZHKPTND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(N1)C(=CC(=C2)Cl)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301215405
Record name 6-Chloro-8-fluoro-2-methyl-3-phenyl-4(1H)-quinolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301215405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-8-fluoro-2-methyl-3-phenyl-4(1H)-quinolinone

CAS RN

478041-39-3
Record name 6-Chloro-8-fluoro-2-methyl-3-phenyl-4(1H)-quinolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=478041-39-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-8-fluoro-2-methyl-3-phenyl-4(1H)-quinolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301215405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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